5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole
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Overview
Description
5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic organic compound featuring a bromomethyl group attached to a 1,2,4-oxadiazole ring
Scientific Research Applications
5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole typically involves the bromomethylation of a precursor oxadiazole compound. One common method includes the reaction of 3-methyl-1,2,4-oxadiazole with bromomethylating agents such as paraformaldehyde and hydrobromic acid under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete bromomethylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted oxadiazoles with various functional groups.
Oxidation: Oxidized oxadiazole derivatives.
Reduction: Methyl-substituted oxadiazoles.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole involves its interaction with biological targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The compound may also interact with specific enzymes or receptors, modulating their activity and triggering downstream effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromomethyl-fluorescein: A multifunctional dye used in biological experiments.
5-Bromo derivatives of indole phytoalexins: Compounds with antiproliferative and cytotoxic activities.
Uniqueness
5-(Bromomethyl)-3-methyl-1,2,4-oxadiazole is unique due to its specific structure, which combines the reactivity of the bromomethyl group with the stability of the oxadiazole ring. This combination allows for versatile applications in various fields, distinguishing it from other bromomethylated compounds.
Properties
IUPAC Name |
5-(bromomethyl)-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-3-6-4(2-5)8-7-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBNCTRUUSJCIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875644-71-6 |
Source
|
Record name | 5-(bromomethyl)-3-methyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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